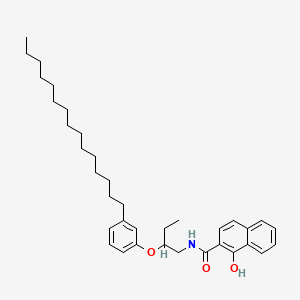
2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- is a complex organic compound with the molecular formula C36H51NO3 and a molecular mass of 545.79 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, a carboxamide group, and a pentadecylphenoxybutyl side chain. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- involves multiple steps, starting with the preparation of the naphthalene ring and the carboxamide group. The reaction typically involves the use of reagents such as naphthalene, carboxylic acids, and amines under controlled conditions. The pentadecylphenoxybutyl side chain is introduced through a series of substitution reactions, often using alkyl halides and phenols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of catalysts, temperature control, and purification techniques to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
- 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl
Uniqueness
2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- is unique due to its specific structural features, including the pentadecylphenoxybutyl side chain.
Eigenschaften
CAS-Nummer |
63059-48-3 |
|---|---|
Molekularformel |
C36H51NO3 |
Molekulargewicht |
545.8 g/mol |
IUPAC-Name |
1-hydroxy-N-[2-(3-pentadecylphenoxy)butyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C36H51NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-20-29-21-19-23-32(27-29)40-31(4-2)28-37-36(39)34-26-25-30-22-17-18-24-33(30)35(34)38/h17-19,21-27,31,38H,3-16,20,28H2,1-2H3,(H,37,39) |
InChI-Schlüssel |
ZGKLOPMHAGUVBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)CNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


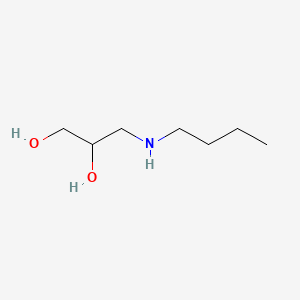
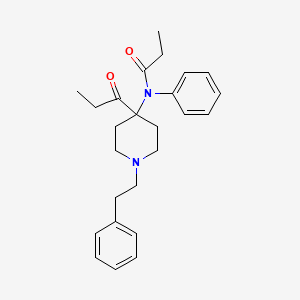
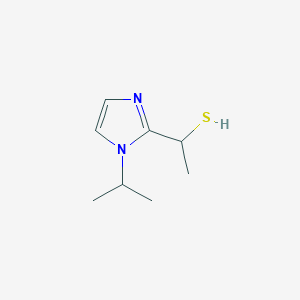
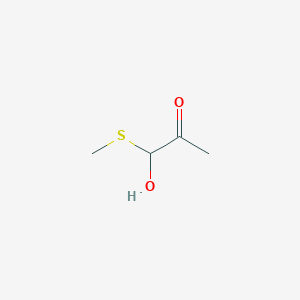
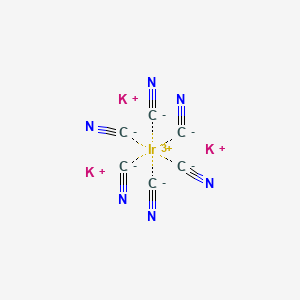
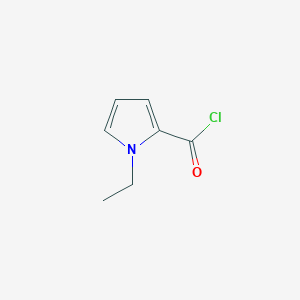
![Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13948237.png)
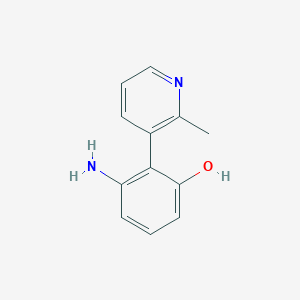

![Benzoic acid, 2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-](/img/structure/B13948264.png)
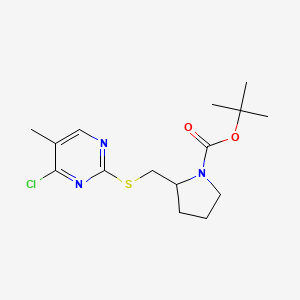
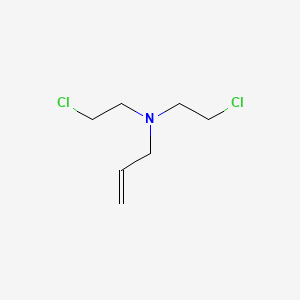
![Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)
![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)
